(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
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Overview
Description
AOD-9604 (acetate) is a peptide fragment derived from the C-terminal domain of human growth hormone. It consists of residues 176-191 of human growth hormone, with a tyrosine replacing the phenylalanine at the N-terminal end . This compound has been studied for its potential to enhance fat metabolism and improve metabolic health .
Preparation Methods
Synthetic Routes and Reaction Conditions
AOD-9604 (acetate) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of AOD-9604 (acetate) involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The peptide is then cleaved from the resin, purified through high-performance liquid chromatography, and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
AOD-9604 (acetate) primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues in the peptide, leading to the formation of sulfoxides and disulfides .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Hydrolysis: Smaller peptide fragments and individual amino acids.
Oxidation: Methionine sulfoxide and cysteine disulfide.
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating fat metabolism and energy expenditure.
Medicine: Explored as a potential treatment for obesity and related metabolic disorders. .
Industry: Used in the development of nutraceuticals and functional foods aimed at improving metabolic health.
Mechanism of Action
AOD-9604 (acetate) exerts its effects by enhancing lipolysis, the breakdown of stored fat. It upregulates beta-3 adrenergic receptors, which play a key role in fat metabolism. Studies have shown that beta-3 adrenergic receptor knockout mice are unresponsive to the lipolytic effects of AOD-9604, highlighting the importance of this pathway .
Comparison with Similar Compounds
AOD-9604 (acetate) is unique in its ability to enhance fat metabolism without stimulating insulin-like growth factor 1 production, which is a common side effect of human growth hormone. Similar compounds include:
Human Growth Hormone (HGH): AOD-9604 is derived from the C-terminal domain of human growth hormone and retains its lipolytic properties without the associated side effects.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight loss, but it works through appetite suppression and gastric emptying rather than direct lipolysis.
AOD-9604 (acetate) stands out due to its specificity for fat cells and its lack of impact on blood sugar levels, making it a promising candidate for weight loss and metabolic health improvement .
Properties
Molecular Formula |
C78H123N23O23S2 |
---|---|
Molecular Weight |
1815.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60?,61-,62-/m0/s1 |
InChI Key |
GVIYUKXRXPXMQM-VDSIXXOISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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